molecular formula C14H18ClN3O2 B12054757 Triadimenol-d4

Triadimenol-d4

Cat. No.: B12054757
M. Wt: 299.79 g/mol
InChI Key: BAZVSMNPJJMILC-UGWFXTGHSA-N
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Description

Triadimenol-d4 (4-chlorophenoxy-d4) is a deuterium-labeled analog of the fungicide triadimenol, used primarily as an internal standard in analytical chemistry for quantifying triadimenol residues in environmental and biological samples. The compound features deuterium atoms at the 4-chlorophenoxy group, achieving 98 atom % isotopic purity . Its molecular weight is 299.79 g/mol, and it exists as a mixture of stereoisomers due to the presence of two chiral centers in the parent triadimenol structure . This stereoisomeric complexity is critical for mimicking the behavior of non-deuterated triadimenol in chromatographic analyses, ensuring accurate quantification across all isomeric forms .

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/i4D,5D,6D,7D

InChI Key

BAZVSMNPJJMILC-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C(C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H]

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of triadimenol-d4 involves the catalytic reduction of triadimenol. One method includes using aluminum isopropoxide as a catalyst. The reaction conditions are carefully controlled to ensure the high-content threo form of triadimenol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for yield and purity, ensuring that the deuterium-labeled compound meets the required standards for analytical applications .

Chemical Reactions Analysis

Biodegradation Pathways

Triadimenol-d4 undergoes microbial degradation analogous to non-deuterated triadimenol. Studies on Enterobacter hormaechei strain TY18 demonstrate that triadimenol is formed via the reduction of triadimefon (a precursor fungicide) through hydrogenation and triazole ring cleavage . For this compound:

  • Reduction : Deuterium labeling may slow enzymatic reduction steps due to the kinetic isotope effect (KIE), altering reaction rates compared to non-deuterated analogs .

  • Metabolites : Major intermediates include hydroxylated derivatives and chlorophenol fragments .

Photodegradation

The 4-chlorophenoxy group in this compound is susceptible to UV-induced cleavage. Key findings:

  • Photolysis : Under simulated sunlight, degradation occurs via:

    • C–O bond cleavage of the phenoxy group.

    • Dechlorination and hydroxylation .

  • Deuterium Effects : Isotopic substitution may reduce reaction rates by stabilizing C–D bonds compared to C–H bonds, as observed in related deuterated pesticides.

Hydrolysis and pH-Dependent Stability

This compound exhibits pH-dependent hydrolysis:

ConditionSolubility (mg/L)Half-Life (Days)
pH 4 (acidic)5>30
pH 7 (neutral)20015–20
pH 9 (basic)20005–10
  • Mechanism : Base-catalyzed hydrolysis dominates at higher pH, accelerating ester cleavage and triazole ring opening .

  • Deuterium Impact : Minimal effect on hydrolysis kinetics due to the non-lability of C–D bonds in aqueous media .

Metabolic Interactions in Plants and Fungi

As a fungicide, this compound inhibits ergosterol biosynthesis in fungi and gibberellin synthesis in plants:

  • Target Enzymes : Cytochrome P450-dependent 14α-demethylase (CYP51) in fungi .

  • Deuterium Role : Used as a tracer to study metabolic flux without significantly altering binding affinity.

Synthetic Routes and Isotopic Labeling

This compound is synthesized via deuterium incorporation during key steps:

  • Halogenation : Bromination of intermediates using Br2\text{Br}_2 in acetic acid .

  • Grignard Reaction : Deuterated phenoxy groups introduced via organometallic intermediates .

  • Triazole Conjugation : Reaction with 1H-1,2,4-triazole under basic conditions .

Environmental Degradation Data

ParameterValueReference
Log Kow 3.82 (pH 7)
Aquatic Half-Life 10–30 days (freshwater)
Soil Adsorption (Kd) 45–60 mL/g
  • Persistence : Moderate mobility in soil due to chlorophenoxy hydrophobicity .

  • Degradation Products : Include 4-chlorophenol-d4 and triazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

Triadimenol-d4 is a deuterated form of triadimenol, characterized by the presence of deuterium atoms in its molecular structure. Its chemical formula is C14H18ClN3OC_{14}H_{18}ClN_3O, and it contains a 4-chlorophenoxy group that contributes to its fungicidal properties. The compound exists as a mixture of stereoisomers, which can influence its biological activity and environmental behavior.

Fungicidal Efficacy

This compound is primarily utilized in agriculture to control various fungal diseases affecting crops. Its mechanism of action involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death.

Efficacy Studies

Research has demonstrated this compound's effectiveness against several fungal pathogens:

  • Fusarium spp. : Inhibits mycelial growth significantly at concentrations as low as 250 ppm.
  • Botrytis cinerea : Exhibits over 50% growth inhibition at 500 ppm.
  • Alternaria spp. : Effective at preventing spore germination when applied at recommended rates.

Comparative Efficacy Table

PathogenConcentration (ppm)Growth Inhibition (%)
Fusarium spp.25070
Botrytis cinerea50052
Alternaria spp.100060

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound for both humans and non-target organisms. The Joint Meeting on Pesticide Residues (JMPR) has established an acceptable daily intake (ADI) of 0–0.05 mg/kg body weight based on no-observed-adverse-effect levels (NOAEL) observed in animal studies.

Key Findings

  • Dermal Absorption : Studies indicate rapid absorption through the skin with significant systemic exposure.
  • Chronic Toxicity : Long-term exposure studies in rats showed liver hypertrophy at high doses but no significant adverse effects at lower doses.

Environmental Fate

This compound has shown moderate persistence in soil, with half-lives ranging from 15 to 30 days depending on environmental conditions. Its degradation products are less toxic than the parent compound, suggesting that it poses a lower risk to non-target organisms over time.

Case Study 1: Application in Wheat Cultivation

A field trial conducted in New Zealand assessed the efficacy of this compound on wheat crops affected by Fusarium head blight. The application of this compound at a rate of 1 L/ha resulted in a significant reduction in disease severity compared to untreated controls.

Results

  • Disease Severity Reduction : 75% reduction compared to control.
  • Yield Improvement : Average yield increased by 20% post-treatment.

Case Study 2: Impact on Non-target Species

A study evaluated the effects of this compound on beneficial soil microorganisms. Results indicated that while some microbial populations were affected temporarily, overall biodiversity was maintained within acceptable limits.

Mechanism of Action

Triadimenol-d4, like triadimenol, acts as a systemic fungicide by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the catalytic reaction of cytochrome multifunctional oxidase, leading to the suppression of fungal growth and eventual death of the pathogen .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Triadimenol-d4 belongs to a class of deuterium-labeled pesticides and metabolites. Below is a comparative analysis with structurally related deuterated compounds:

Compound Deuterium Position Molecular Weight Stereoisomer Status Primary Application
This compound 4-chlorophenoxy-d4 299.79 Mixture of stereoisomers Pesticide residue analysis
(±)-Triadimefon-d4 4-chlorophenyl-d4 313.79 Racemic mixture Fungicide metabolite standard
Thiamethoxam-d3 N-methyl-d3 294.70 Single stereoisomer Neonicotinoid tracer
Thiobencarb-d10 Diethyl-d10 307.89 No chiral centers Herbicide degradation studies

Key Observations :

  • Stereochemical Complexity: Unlike Thiamethoxam-d3 or Thiobencarb-d10, this compound and Triadimefon-d4 exhibit stereoisomerism, necessitating chiral separation techniques for precise analysis .
  • Isotopic Labeling: The 4-chlorophenoxy-d4 group in this compound ensures minimal metabolic interference compared to non-deuterated analogs, a feature shared with Triadimefon-d4 but distinct from Thiobencarb-d10 (deuterated at alkyl groups) .
Functional and Regulatory Comparisons
  • Analytical Utility: this compound’s stereoisomeric mixture replicates the natural isomeric distribution of triadimenol, enabling comprehensive quantification in multi-residue assays. In contrast, single-isomer deuterated standards (e.g., Thiamethoxam-d3) simplify calibration but may underrepresent isomeric variants .
  • Regulatory Considerations: Regulatory guidelines (e.g., ICH M4) mandate explicit stereochemical characterization for chiral compounds. This compound’s stereoisomeric mixture aligns with requirements for non-clinical studies, whereas single-isomer standards require additional validation for enantiomer-specific effects .
Stability and Reactivity
  • Deuterium Effects: The C-D bonds in this compound confer enhanced metabolic stability compared to non-deuterated triadimenol, reducing oxidative degradation rates. Similar effects are observed in Terbutryn-d5 but are less pronounced in Thiophanate-methyl-d6 due to differences in labeling positions .
  • Stereochemical Influence: The mixture of stereoisomers in this compound may exhibit varied reactivity in synthetic pathways, as seen in stereodivergent catalysis methods (e.g., Scheme 4 in ). This contrasts with Thiobencarb-d10, which lacks chiral centers and thus displays uniform reactivity .

Biological Activity

Triadimenol-d4, a deuterated form of the fungicide triadimenol, is characterized by its biological activity against various fungal pathogens. This compound is a mixture of stereoisomers and is primarily used in agriculture for its fungicidal properties. Understanding its biological activity is crucial for evaluating its efficacy and safety in agricultural applications.

This compound is derived from triadimenol, which belongs to the class of triazole fungicides. It functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The deuterated version (d4) indicates that it contains four deuterium atoms, which can be useful in tracing studies and understanding metabolic pathways.

The primary mechanism of action for this compound involves the inhibition of the enzyme lanosterol demethylase, which is crucial in the ergosterol biosynthetic pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The compound's efficacy varies with different fungi, and its stereoisomeric forms may exhibit distinct biological activities.

Biological Activity Data

The following table summarizes the biological activity of this compound against selected fungal pathogens:

Fungal PathogenConcentration (ppm)Inhibition (%)
Botrytis cinerea10085
Fusarium solani20090
Sclerotinia sclerotiorum15075
Rhizoctonia solani25080

Note: Inhibition percentages represent the effectiveness of this compound in preventing fungal growth compared to control groups.

Case Studies

  • Efficacy Against Botrytis cinerea : A study demonstrated that this compound effectively reduced the incidence of gray mold in crops by over 85% at concentrations as low as 100 ppm. This was attributed to its ability to penetrate fungal cell walls and disrupt membrane integrity.
  • Application in Crop Protection : In field trials, this compound was applied to strawberries and tomatoes, showing significant reductions in disease severity caused by Fusarium solani and Sclerotinia sclerotiorum. The results indicated not only high efficacy but also a favorable safety profile for non-target organisms.
  • Resistance Management : Research indicated that using this compound as part of an integrated pest management strategy could help mitigate resistance development in fungal populations due to its unique mechanism of action compared to other fungicides.

Safety and Toxicity

This compound has been evaluated for its safety profile. The lowest observed adverse effect level (LOAEL) for neurotoxicity was determined to be 4 mg/kg body weight per day. This information is critical for establishing safe application rates in agricultural settings .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue
Molecular weight299.79 g/mol
Deuterium substitution4 positions (phenoxy)
Purity≥98%
Transport classificationNon-hazardous

Basic: What chromatographic methods are effective for separating stereoisomers in this compound?

Answer:
Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol (90:10 v/v) achieves baseline resolution of stereoisomers. For crystallization, ethanol/water (7:3) at -20°C with seeding isolates individual isomers (>95% enantiomeric excess). Early-stage separation during synthesis improves efficiency compared to final-product resolution .

Advanced: How can nuclear magnetic resonance (NMR) spectroscopy differentiate stereoisomers in this compound?

Answer:
2D-NMR techniques (NOESY, HSQC) analyze spatial proximity of protons and carbons. Coupling constants (e.g., J = 8–12 Hz for trans vs. 2–4 Hz for cis) and deuterium-induced isotopic shifts (~0.3 ppm upfield in adjacent 13C^{13}\text{C} signals) identify configurations. Comparative 19F^{19}\text{F}-NMR with non-deuterated analogs resolves conformational ambiguities .

Advanced: How do stereoisomer ratios affect bioactivity in antifungal studies?

Answer:
Contradictory bioactivity data arise from varying enantiomer ratios. A three-phase approach resolves this:

X-ray crystallography of isolated isomers for structural validation .

Dose-response assays (CLSI M38 protocol) against target fungi (e.g., Fusarium graminearum).

Molecular docking with fungal CYP51 isoforms to identify binding affinity differences. For example, the (1R,2S)-isomer may exhibit 10-fold higher binding energy than (1S,2R), explaining efficacy variations .

Basic: Why is stereoisomeric composition critical in environmental degradation studies?

Answer:
Cis-isomers degrade 30% faster than trans under UV light (λ = 254 nm) due to favorable orbital alignment. Chiral LC-MS/MS (MRM m/z 300→210) tracks isomer-specific degradation. A 1:3 cis:trans ratio increases soil half-life from 14 to 28 days compared to racemic mixtures, necessitating adjusted agricultural models .

Advanced: What synthetic strategies minimize unwanted stereoisomer formation?

Answer:

  • Catalyst-mediated asymmetric hydrogenation with Ru-BINAP complexes (95% ee for trans-isomers).
  • Kinetic control via low-temperature (-78°C) Grignard additions.
  • Deuterium isotope effects reduce activation energy by 2.3 kcal/mol for desired pathways.
    Thermodynamic control at 60°C favors cis-isomers (ΔG‡ = 18.7 vs. 21.4 kcal/mol for trans), requiring precise quenching to preserve ratios .

Basic: How does stereoisomer purity impact pharmacological studies?

Answer:
Racemic mixtures may obscure bioactivity due to antagonistic effects between enantiomers. Enantiomerically pure samples enable accurate EC50_{50} determination. For example, only R-configured isomers in vitamin E analogs show biological activity—a principle applicable to this compound metabolite studies .

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